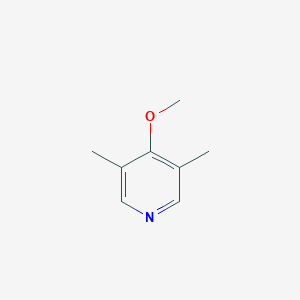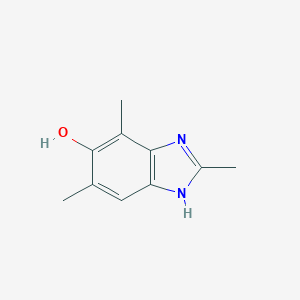
2,4,6-trimethyl-1H-benzimidazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-1H-benzimidazol-5-ol is a chemical compound that belongs to the benzimidazole family. It is a heterocyclic organic compound that contains nitrogen and sulfur in its structure. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 2,4,6-trimethyl-1H-benzimidazol-5-ol is not fully understood. However, studies have shown that this compound can interact with various cellular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to modulate the activity of certain receptors such as the N-methyl-D-aspartate (NMDA) receptor. Furthermore, 2,4,6-trimethyl-1H-benzimidazol-5-ol has been shown to affect ion channels such as the voltage-gated potassium channel.
生化学的および生理学的効果
Studies have shown that 2,4,6-trimethyl-1H-benzimidazol-5-ol can have various biochemical and physiological effects. This compound has been shown to possess antioxidant and anti-inflammatory properties, which can help protect cells from oxidative stress and inflammation. In addition, 2,4,6-trimethyl-1H-benzimidazol-5-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to improve glucose uptake and insulin sensitivity, which can be beneficial for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 2,4,6-trimethyl-1H-benzimidazol-5-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another advantage is its versatility in synthesis, which allows for the production of various derivatives with potential biological activities.
One limitation of using 2,4,6-trimethyl-1H-benzimidazol-5-ol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which can hinder the development of targeted therapies.
将来の方向性
There are several future directions for the research of 2,4,6-trimethyl-1H-benzimidazol-5-ol. One direction is the development of derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the elucidation of its mechanism of action can provide insights into the development of targeted therapies. Finally, the exploration of its potential as a diagnostic tool for the detection of certain diseases can be an exciting area of research.
Conclusion
In conclusion, 2,4,6-trimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. The synthesis of this compound can be achieved through various methods, and its mechanism of action is not fully understood. However, studies have shown that this compound can interact with various cellular targets and has various biochemical and physiological effects. The future directions for the research of 2,4,6-trimethyl-1H-benzimidazol-5-ol include the development of derivatives with improved solubility and bioavailability, investigation of its potential as a therapeutic agent, elucidation of its mechanism of action, and exploration of its potential as a diagnostic tool.
合成法
The synthesis of 2,4,6-trimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common methods is the condensation reaction between 2,4,6-trimethylbenzaldehyde and o-phenylenediamine in the presence of sulfuric acid. Another method involves the oxidation of 2,4,6-trimethyl-1H-benzimidazole with potassium permanganate in the presence of sulfuric acid. The yield of the synthesis reaction is dependent on the reaction conditions and the purity of the reagents used.
科学的研究の応用
2,4,6-trimethyl-1H-benzimidazol-5-ol has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its antioxidant and anti-inflammatory properties. In addition, 2,4,6-trimethyl-1H-benzimidazol-5-ol has been used in the synthesis of other compounds with potential biological activities.
特性
CAS番号 |
148832-45-5 |
|---|---|
製品名 |
2,4,6-trimethyl-1H-benzimidazol-5-ol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
2,4,6-trimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H12N2O/c1-5-4-8-9(6(2)10(5)13)12-7(3)11-8/h4,13H,1-3H3,(H,11,12) |
InChIキー |
YWRGTBMBSBRLRH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=C(N2)C |
正規SMILES |
CC1=CC2=C(C(=C1O)C)N=C(N2)C |
同義語 |
1H-Benzimidazol-5-ol,2,4,6-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
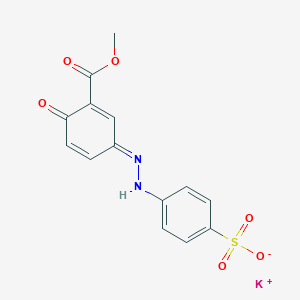
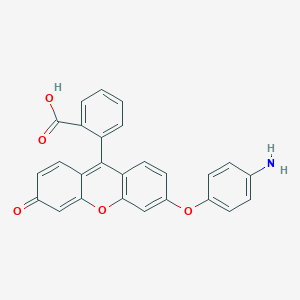
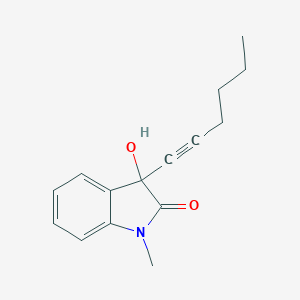
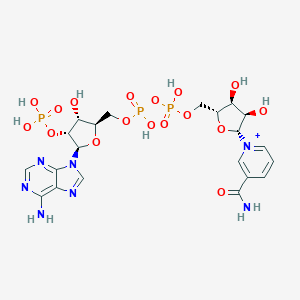
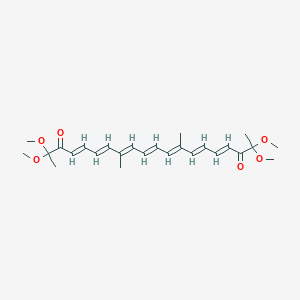
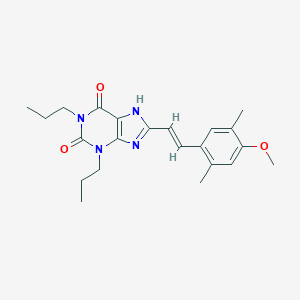
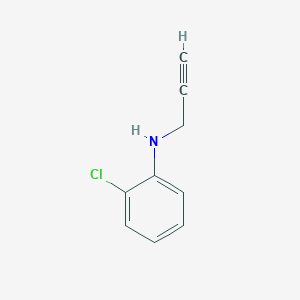
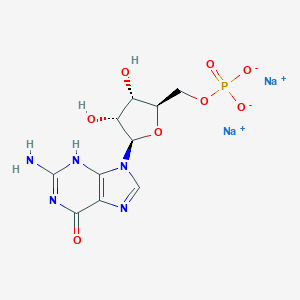
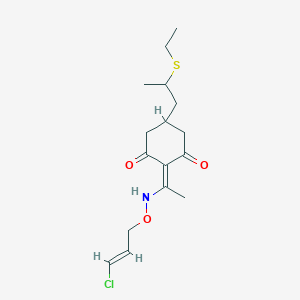
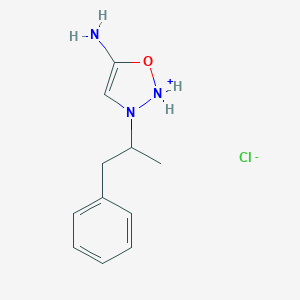
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
